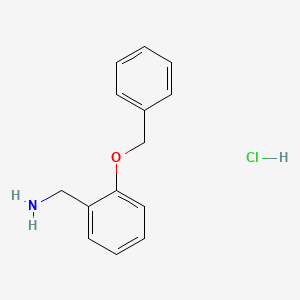

2-benzyloxybenzylamine hydrochloride

Description

Contextualization within Amine Chemistry and Benzyl (B1604629) Ether Derivatives Research

2-Benzyloxybenzylamine hydrochloride is structurally characterized by a primary amine group and a benzyl ether moiety, placing it at the intersection of two significant classes of organic compounds. The primary amine group is a fundamental functional group in organic chemistry, known for its nucleophilicity and ability to serve as a precursor for a vast array of nitrogen-containing compounds. General methods for the synthesis of benzylamines include the Gabriel synthesis from phthalimide (B116566) and benzyl halides, the reductive amination of benzaldehyde (B42025), and the reduction of benzonitriles.

The benzyl ether component of the molecule is a widely used protecting group for alcohols and phenols in multi-step organic synthesis due to its stability under various reaction conditions and its susceptibility to cleavage under specific reducing or oxidizing conditions. The synthesis of benzyl ethers is often achieved through the Williamson ether synthesis, which involves the reaction of an alkoxide with a benzyl halide. The presence of both the amine and the benzyl ether functionalities within the same molecule makes 2-benzyloxybenzylamine a bifunctional building block, offering multiple reaction sites for chemical modification.

Historical Trajectories of its Academic Study and Significance

While the precise date of the first synthesis of this compound is not prominently documented in early chemical literature, its emergence is intrinsically linked to the broader development of medicinal chemistry and the need for complex, functionalized molecules. The academic study of simpler benzylamines and benzyl ethers has a long history, but the focus on more elaborate derivatives like 2-benzyloxybenzylamine is a more recent trend. This shift has been driven by the pursuit of novel therapeutic agents, where the specific arrangement of functional groups, as seen in this compound, can be crucial for biological activity. The hydrochloride salt form of the amine enhances its stability and water solubility, making it easier to handle and purify, a common practice in pharmaceutical chemistry.

Overview of its Role as a Key Chemical Building Block in Contemporary Research

In modern academic and industrial research, this compound is recognized as a valuable intermediate and a key building block for the synthesis of a variety of functionalized molecules. Its utility is particularly evident in the field of medicinal chemistry, where it serves as a starting material for the development of new therapeutic agents.

A notable example of its application is in the synthesis of potent and selective enzyme inhibitors. A 2024 study published in the Journal of Medicinal Chemistry described the development of (2-(benzyloxy)phenyl)methanamine (B111105) derivatives as inhibitors of coactivator-associated arginine methyltransferase 1 (CARM1), a promising target for cancer therapy, particularly melanoma. nih.gov In this research, the 2-benzyloxybenzylamine core was chemically modified to explore the structure-activity relationship of these derivatives. The findings from this study underscore the importance of 2-benzyloxybenzylamine as a scaffold for generating molecules with significant biological activity.

The research highlights how modifications to the core structure of 2-benzyloxybenzylamine can lead to compounds with high potency and selectivity for their biological targets. The data from this study, summarized in the table below, illustrates the therapeutic potential of derivatives synthesized from this versatile building block.

| Compound | CARM1 IC50 (nM) | Antiproliferative Activity against A375 cells (IC50, nM) |

| 6 | 2 ± 1 | 150 ± 20 |

| 17e | 2 ± 1 | 30 ± 5 |

This table presents a selection of data from the study on CARM1 inhibitors, demonstrating the potency of compounds derived from the (2-(benzyloxy)phenyl)methanamine scaffold. nih.gov

This contemporary research solidifies the status of this compound as a crucial tool for medicinal chemists, enabling the exploration of new chemical spaces and the development of next-generation therapeutics.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

(2-phenylmethoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO.ClH/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12;/h1-9H,10-11,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIBRTIIDPUUXJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76813-80-4 | |

| Record name | [2-(benzyloxy)phenyl]methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Benzyloxybenzylamine Hydrochloride

Established Reaction Pathways for its Synthesis

Traditional methods for synthesizing 2-benzyloxybenzylamine hydrochloride rely on well-established organic reactions, primarily nucleophilic substitution and reductive amination. These pathways often involve multiple steps and have been refined over time to improve yields and purity.

Nucleophilic Substitution Approaches

Nucleophilic substitution, particularly the alkylation of an amine or a precursor, is a foundational strategy for forming the benzyl-nitrogen bond in 2-benzyloxybenzylamine. A common approach involves the O-benzylation of a suitable precursor followed by the introduction of the aminomethyl group.

One such pathway begins with 2-hydroxybenzonitrile. The hydroxyl group is deprotonated with a base, such as potassium carbonate, to form a phenoxide ion. This nucleophile then attacks benzyl (B1604629) bromide in a classic Williamson ether synthesis to yield 2-(benzyloxy)benzonitrile. The nitrile group is subsequently reduced to a primary amine, typically using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an appropriate solvent such as tetrahydrofuran (B95107) (THF). The resulting 2-(benzyloxy)benzylamine is then treated with hydrochloric acid to afford the hydrochloride salt. nih.gov

A similar strategy can be envisioned starting from 2-hydroxybenzylamine, where the phenolic hydroxyl group is alkylated with a benzyl halide. The choice of base and solvent is crucial to favor O-alkylation over N-alkylation.

Table 1: Nucleophilic Substitution Approach via 2-Hydroxybenzonitrile

| Step | Reactants | Reagents | Product |

| 1 | 2-Hydroxybenzonitrile, Benzyl bromide | K2CO3, Acetone | 2-(Benzyloxy)benzonitrile |

| 2 | 2-(Benzyloxy)benzonitrile | LiAlH4, THF | 2-(Benzyloxy)benzylamine |

| 3 | 2-(Benzyloxy)benzylamine | HCl | This compound |

Reductive Amination Strategies

Reductive amination offers a direct method for the synthesis of amines from carbonyl compounds. In the context of this compound, this strategy typically involves the reaction of 2-(benzyloxy)benzaldehyde (B185962) with an ammonia (B1221849) source, followed by the reduction of the resulting imine intermediate.

The synthesis of the prerequisite aldehyde, 2-(benzyloxy)benzaldehyde, can be achieved by the benzylation of 2-hydroxybenzaldehyde (salicylaldehyde). This reaction is usually carried out using benzyl bromide in the presence of a base like potassium carbonate in a polar aprotic solvent.

Once 2-(benzyloxy)benzaldehyde is obtained, it can be subjected to reductive amination. A variety of reducing agents can be employed for this transformation, including sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation. scispace.commasterorganicchemistry.com The reaction with ammonia or an ammonia equivalent forms an intermediate imine, which is then reduced in situ to the desired primary amine. Subsequent treatment with hydrochloric acid yields the final hydrochloride salt. The choice of reducing agent and reaction conditions can influence the yield and selectivity of the reaction, minimizing the formation of secondary amine byproducts. unimi.itresearchgate.net

Table 2: Reductive Amination of 2-(Benzyloxy)benzaldehyde

| Starting Material | Amine Source | Reducing Agent | Product |

| 2-(Benzyloxy)benzaldehyde | Ammonia | Sodium borohydride | 2-(Benzyloxy)benzylamine |

| 2-(Benzyloxy)benzaldehyde | Ammonia | Catalytic Hydrogenation (e.g., H2/Pd-C) | 2-(Benzyloxy)benzylamine |

Multi-Step Synthesis Schemes and Procedural Modifications

The synthesis of this compound is inherently a multi-step process, often commencing from readily available starting materials like phenol (B47542) or salicylaldehyde. researchgate.netlibretexts.org For instance, a plausible multi-step synthesis could start with the Reimer-Tiemann reaction of phenol to produce 2-hydroxybenzaldehyde. researchgate.net This intermediate would then be benzylated to form 2-(benzyloxy)benzaldehyde, which can be converted to the target amine via reductive amination as previously described.

Another comprehensive multi-step approach involves the synthesis of 4-(benzyloxy)benzylamines, which can be adapted for the 2-substituted isomer. This process starts with the nucleophilic substitution of 4-cyanophenol with benzyl bromide to give 4-(benzyloxy)benzonitrile in high yield. nih.gov The subsequent reduction of the nitrile to the primary amine is achieved with lithium aluminum hydride. nih.gov This sequence of reactions highlights a robust pathway that can be conceptually applied to the synthesis of the 2-isomer, starting from 2-cyanophenol. Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Modern Synthetic Innovations and Optimization in its Preparation

Contemporary synthetic chemistry aims to develop more efficient, cost-effective, and environmentally benign methods. For the synthesis of this compound, these innovations are centered around the development of advanced catalysts and the integration of green chemistry principles.

Catalyst Development for Enhanced Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways with higher efficiency and selectivity. In the context of synthesizing substituted benzylamines, catalyst development has been a key area of research.

For the reductive amination step, various catalytic systems have been explored to improve upon traditional stoichiometric reducing agents. For example, the use of transition metal catalysts such as ruthenium or nickel complexes for the reductive amination of benzaldehyde (B42025) with ammonia and H2 has been reported. hw.ac.uk These catalytic systems can offer high selectivity and operate under milder conditions.

Phase-transfer catalysis (PTC) represents another important catalytic approach, particularly for the O-alkylation step (the Williamson ether synthesis). PTC can facilitate the reaction between the phenoxide and the benzyl halide, which may occur in a two-phase system (e.g., aqueous/organic). Catalysts such as quaternary ammonium (B1175870) salts or crown ethers can enhance the reaction rate and yield by transporting the nucleophile from the aqueous phase to the organic phase where the electrophile resides. researchgate.netresearchgate.net The use of polyethylene (B3416737) glycol (PEG) as a phase-transfer catalyst has also been documented in similar nucleophilic substitution reactions. researchgate.net

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals. mdpi.com The goal is to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

In the synthesis of this compound, several aspects can be optimized according to green chemistry principles:

Solvent Selection: The choice of solvent has a significant environmental impact. Replacing hazardous solvents with greener alternatives is a key consideration. For instance, in the alkylation step, exploring the use of more benign solvents than traditional volatile organic compounds is an area of interest. Some reactions can even be performed in water or under solvent-free conditions. organic-chemistry.org

Catalysis: As mentioned earlier, the use of catalysts is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents, thereby minimizing waste. Recyclable catalysts are particularly desirable. unimi.it

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a fundamental principle. Reductive amination, in principle, has high atom economy.

Energy Efficiency: Employing milder reaction conditions, such as lower temperatures and pressures, contributes to a more sustainable process. Microwave-assisted synthesis, for example, can significantly reduce reaction times and energy consumption. rsc.org

Waste Reduction: Optimizing reaction conditions to minimize the formation of byproducts and developing efficient purification methods that reduce solvent usage are crucial for waste reduction.

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly. rsc.org

Strategies for Reaction Purity and Yield Optimization

The efficient synthesis of this compound is critically dependent on the optimization of reaction parameters to maximize yield and ensure high purity. Key strategies focus on controlling reaction kinetics, managing stoichiometry, and employing effective purification techniques. The primary route to analogous benzylamines often involves the reductive amination of the corresponding aldehyde, in this case, 2-benzyloxybenzaldehyde. numberanalytics.com This process typically involves the formation of an imine intermediate, followed by its reduction. google.com Optimizing both stages is essential for a successful synthesis.

A deep understanding of reaction kinetics, including the fine-tuning of temperature, pressure, and reactant concentrations, is fundamental to achieving higher yields. azom.com Low yields can often indicate process inefficiencies or the presence of impure starting materials. azom.com The choice of solvent and catalyst, as well as the method for removing byproducts, such as water from the imination step, can significantly influence the reaction's outcome. google.com While traditional methods may suffer from limitations like low selectivity and harsh conditions, modern approaches aim for improved efficiency and sustainability. numberanalytics.com

Below is a detailed breakdown of strategies to optimize the synthesis, focusing on common challenges and their mitigation.

| Parameter | Strategy | Expected Outcome | Scientific Rationale |

| Reactant Stoichiometry | Use of a slight excess of the aminating agent (e.g., ammonia or its equivalent). | Drive the imine formation to completion; minimize unreacted aldehyde. | According to Le Chatelier's principle, increasing the concentration of one reactant pushes the equilibrium towards the products. |

| Temperature Control | Step-wise temperature profile: moderate temperature for imination, followed by adjusted temperature for reduction. | Prevents thermal degradation of reactants and products; optimizes catalyst activity for the reduction step. | Reaction kinetics are highly temperature-dependent; balancing reaction rate against the stability of intermediates is crucial. azom.com |

| Catalyst Selection | Screening of hydrogenation catalysts (e.g., Palladium on Carbon, Raney Nickel) and loading. wikipedia.org | High conversion of the imine to the final amine with minimal side reactions (e.g., debenzylation). | The catalyst's activity and selectivity determine the efficiency of the reduction step and the profile of impurities. |

| Solvent System | Use of a water-miscible solvent that does not interfere with the reaction steps. google.com | Ensures homogeneity of the reaction mixture and facilitates the reaction without requiring the removal of water of reaction. google.com | The solvent can influence reactant solubility, reaction rates, and the stability of intermediates. |

| Byproduct Removal | In-situ removal of water formed during imination using molecular sieves (if not using a water-tolerant process). | Shifts the equilibrium of the imination reaction forward, increasing the yield of the imine intermediate. | Water can hydrolyze the imine back to the starting aldehyde and amine, reducing the overall yield. |

| Purification | Crystallization of the hydrochloride salt from an appropriate solvent system. | Isolation of the final product in high purity, removing process-related impurities and unreacted starting materials. | The hydrochloride salt often has distinct solubility properties that allow for effective purification by crystallization. |

| pH Control | Maintaining optimal pH during the reaction and workup. | Minimizes side reactions and ensures the product is in the desired form for isolation. | The basicity of the amine product and the acidity of the reaction medium can influence reaction pathways and product stability. |

Stereoselective Synthesis of Functionalized and Chiral Analogues of this compound

While this compound itself is achiral, the development of stereoselective methods is crucial for synthesizing its chiral analogues, which are significant in pharmaceutical development. researchgate.net These methods focus on creating one or more stereocenters with high levels of control, leading to optically pure products. The strategies generally involve either the use of chiral auxiliaries or asymmetric catalysis. researchgate.netgoogle.com

A primary approach involves the asymmetric C-H functionalization of the benzylamine (B48309) core. researchgate.net For instance, a chiral catalyst can direct the addition of a functional group to the benzylic position (the carbon atom bonded to both the phenyl ring and the nitrogen atom), creating a stereocenter. Palladium/Copper co-catalyzed systems have been reported for the enantio- and diastereodivergent substitution at the benzylic position, allowing for the construction of two adjacent stereocenters with high selectivity. researchgate.net This method can produce a wide array of chiral β-amino alcohols with excellent diastereo- and enantioselectivity. researchgate.net

Another powerful strategy employs chiral auxiliaries. google.com In this method, a chiral molecule is temporarily attached to the benzylamine precursor to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is cleaved, yielding the enantiomerically enriched product. google.com This approach is effective for bestowing an asymmetric bias during the formation of diastereomeric intermediates, which can then be separated. google.com

The table below outlines key methodologies for the stereoselective synthesis of chiral analogues.

| Synthetic Strategy | Description | Key Reagents/Catalysts | Typical Outcome |

| Asymmetric Reductive Amination | The reduction of a prochiral imine (derived from 2-benzyloxybenzaldehyde and an amine) is performed using a chiral reducing agent or in the presence of a chiral catalyst. | Chiral boranes, catalysts based on transition metals like Rhodium, Iridium, or Ruthenium with chiral ligands. | High enantiomeric excess (ee) of the resulting chiral amine. |

| Chiral Auxiliary-Mediated Synthesis | A chiral auxiliary (e.g., a chiral α-substituted benzylamine) is reacted with the substrate to form diastereomers that can be separated or undergo a diastereoselective reaction. google.com | Evans auxiliaries, (R)- or (S)-α-phenylethylamine. google.com | Formation of diastereomeric intermediates, allowing for separation and subsequent removal of the auxiliary to yield an enantiopure product. google.com |

| Catalytic Asymmetric Alkylation | Direct alkylation at the α-carbon of a protected benzylamine derivative using a chiral catalyst and an electrophile. | Chiral phase-transfer catalysts, organocatalysts, or transition metal complexes (e.g., Pd, Cu). researchgate.net | High yields and excellent diastereo- and enantioselectivities (>99% ee reported for similar systems). researchgate.net |

| Biocatalytic Methods | The use of enzymes, such as transaminases or imine reductases, to catalyze the stereoselective formation of the C-N bond or the reduction of an imine. numberanalytics.com | Transaminases, imine reductases. | High enantioselectivity under mild reaction conditions. numberanalytics.com |

These advanced methodologies enable the precise construction of complex chiral molecules derived from the 2-benzyloxybenzylamine scaffold, opening avenues for the development of new functionalized compounds.

Mechanistic Investigations of Chemical Transformations Involving 2 Benzyloxybenzylamine Hydrochloride

Fundamental Reactivity Patterns and Derivative Formation

2-Benzyloxybenzylamine hydrochloride possesses two primary reactive centers: the primary amine and the benzylic ether. These functional groups dictate its fundamental reactivity, allowing for a range of chemical transformations including oxidation, reduction, and nucleophilic substitution.

Oxidation Reactions and Characterization of Products

The oxidation of 2-benzyloxybenzylamine can proceed at either the benzylamine (B48309) or the benzyl (B1604629) ether moiety, with the outcome highly dependent on the choice of oxidizing agent and reaction conditions.

The primary amine of the 2-benzyloxybenzylamine moiety is susceptible to oxidation. Mild oxidation can lead to the formation of the corresponding imine, which may exist in equilibrium with other oxidized products. Stronger oxidizing agents can further oxidize the benzylic carbon of the amine to yield 2-benzyloxybenzamide or 2-benzyloxybenzoic acid. For instance, metal-free oxidation systems using organocatalysts in an oxygen atmosphere have been shown to efficiently convert benzylamines to imines. nih.gov Lewis acid-catalyzed oxidation with reagents like tert-butyl hydroperoxide (TBHP) can produce benzamides from benzylamines. rsc.org The use of neutral potassium permanganate (B83412) on substituted benzylamines has been reported to yield complex products like N-[a-(benzylideneamino)-benzyl]-benzamides. acs.org

The benzylic ether linkage is also prone to oxidation. Oxidative cleavage of benzyl ethers can yield aromatic aldehydes or esters. nih.gov Reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) are known to oxidize benzylic ethers, leading to the corresponding carbonyl compounds. cdnsciencepub.com The oxidation of benzyl ethers to esters has also been achieved using catalysts like cuprous oxide/carbon nitride with TBHP. rsc.org

A summary of potential oxidation products of 2-benzyloxybenzylamine is presented in Table 1.

| Starting Material | Oxidizing Agent | Major Product(s) |

| 2-Benzyloxybenzylamine | Mild Oxidant (e.g., MnO₂) | 2-(Benzyloxy)benzaldehyde (B185962) |

| 2-Benzyloxybenzylamine | Strong Oxidant (e.g., KMnO₄) | 2-(Benzyloxy)benzoic acid |

| 2-Benzyloxybenzylamine | DDQ | 2-(Benzyloxy)benzaldehyde |

| 2-Benzyloxybenzylamine | Lewis Acid/TBHP | 2-Benzyloxybenzamide |

Reduction Reactions and Product Elucidation

The reduction of this compound primarily targets the benzyloxy group. The benzyl-oxygen bond is susceptible to cleavage by catalytic hydrogenolysis. This reaction is a common method for the deprotection of benzyl ethers.

In a typical hydrogenolysis reaction, this compound is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This results in the cleavage of the benzyl ether bond to afford 2-aminobenzyl alcohol and toluene. The reaction is generally clean and proceeds in high yield under mild conditions. youtube.com

Under more forcing reduction conditions, such as high-pressure hydrogenation with catalysts like Raney nickel, the aromatic rings of 2-benzyloxybenzylamine could also be reduced to their corresponding saturated cyclic structures. However, the selective cleavage of the benzyl ether is the more common and synthetically useful transformation. The primary amine itself is already in a reduced state and is not typically susceptible to further reduction under standard catalytic hydrogenation conditions.

Table 2 summarizes the expected products from the reduction of this compound.

| Starting Material | Reagents | Major Product(s) |

| This compound | H₂, Pd/C | 2-Aminobenzyl alcohol, Toluene |

| This compound | High pressure H₂, Raney Ni | (2-Aminocyclohexyl)methanol, Methylcyclohexane |

Nucleophilic Substitution Reactions of the Benzyloxy Moiety

The benzyloxy group of 2-benzyloxybenzylamine can be cleaved via nucleophilic substitution reactions, typically under acidic conditions. Ethers are generally unreactive, but they can be activated by protonation with a strong acid. unizin.org

Treatment of 2-benzyloxybenzylamine with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) leads to the cleavage of the ether linkage. unizin.org The reaction proceeds via protonation of the ether oxygen, making the benzylic carbon more electrophilic. A subsequent SN2 or SN1 attack by the halide ion on the benzylic carbon results in the formation of 2-aminobenzyl alcohol and benzyl halide. The SN1 pathway is favored due to the stability of the resulting benzyl carbocation. youtube.com

This de-benzylation is a common strategy in organic synthesis for the deprotection of hydroxyl groups. The choice of acid and reaction conditions can be tuned to achieve selective cleavage.

Elucidation of Reaction Mechanisms and Intermediates

The mechanisms of the chemical transformations involving this compound are well-established in the context of their respective reaction classes.

In the Ugi reaction , the mechanism commences with the condensation of the amine (2-benzyloxybenzylamine) and an aldehyde to form an imine. wikipedia.org This is followed by protonation of the imine by the carboxylic acid component to form an iminium ion. The isocyanide then undergoes nucleophilic addition to the iminium ion, generating a nitrilium ion intermediate. This intermediate is then attacked by the carboxylate anion. The final step is an irreversible Mumm rearrangement, which involves the transfer of the acyl group from the oxygen to the nitrogen, yielding the final α-acylamino amide product. beilstein-journals.orgnih.gov

For the intramolecular Mitsunobu cyclization , the reaction is initiated by the reaction of triphenylphosphine (B44618) (PPh₃) with an azodicarboxylate like diethyl azodicarboxylate (DEAD) to form a phosphonium (B103445) salt intermediate. wikipedia.org This intermediate then activates the alcohol functional group of the Ugi product by forming an oxyphosphonium salt, which is a good leaving group. The intramolecular nucleophilic attack by the nitrogen atom then displaces the triphenylphosphine oxide, leading to the formation of the cyclic product. The Mitsunobu reaction typically proceeds with an inversion of stereochemistry at the alcohol carbon. organic-chemistry.orgnih.gov

Involvement in Named Organic Reactions (e.g., Ugi reaction, intramolecular Mitsunobu cyclization)

2-Benzyloxybenzylamine is a key component in the synthesis of certain heterocyclic structures through a sequence of named organic reactions. Notably, it has been utilized in a diversity-oriented synthesis of dihydrobenzoxazepinones by coupling the Ugi multicomponent reaction with an intramolecular Mitsunobu cyclization.

In this synthetic route, 2-benzyloxybenzylamine (referred to as ortho-(benzyloxy)benzylamine) is one of the four components in an Ugi reaction, along with glycolic acid, an isocyanide, and an aldehyde. The product of this Ugi reaction is a linear precursor that contains both a hydroxyl group (from the glycolic acid component) and a benzyloxy group. The subsequent intramolecular Mitsunobu reaction is then employed to achieve cyclization, forming the seven-membered dihydrobenzoxazepinone ring system.

Studies on Compound Stability and Degradation Pathways in Chemical Systems

The stability of this compound is influenced by its chemical environment, including factors like temperature, pH, and the presence of oxidizing or reducing agents. As a hydrochloride salt, it is generally more stable and less prone to oxidation than its free base form.

Thermal Stability : Benzylamine salts can exhibit thermal degradation at elevated temperatures. For instance, studies on malic acid benzylamine salts have shown that amide formation can occur upon heating, with further degradation at higher temperatures. researchmap.jp The hydrochloride salt of 2-benzyloxybenzylamine is expected to be a crystalline solid with a relatively high melting point, contributing to its stability under normal storage conditions. chemicalbook.com

Chemical Degradation : The benzylamine moiety can degrade in the presence of certain chemicals. For example, benzylamines are known to degrade upon treatment with chlorine, a common disinfectant. The degradation pathway involves the formation of an imine, which can then be hydrolyzed to an aldehyde. rsc.org The benzyl ether linkage can also be susceptible to cleavage under strongly acidic conditions, as discussed in the nucleophilic substitution section.

Oxidative Degradation : The free base, 2-benzyloxybenzylamine, is susceptible to air oxidation over time, which can lead to the formation of various oxidation products. sciencemadness.org The hydrochloride salt form mitigates this by protonating the amine, making it less susceptible to oxidation. However, in the presence of strong oxidizing agents, both the amine and ether functionalities can undergo degradation. Studies on primary amine-functionalized resins have indicated that significant oxidative degradation can occur at moderately elevated temperatures (above 70 °C). nih.gov

Computational and Theoretical Chemistry Studies of 2 Benzyloxybenzylamine Hydrochloride

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are founded on the principles of quantum mechanics and are used to determine the electronic structure and properties of molecules. These methods, which include Density Functional Theory (DFT) and ab initio calculations, provide a detailed picture of electron distribution and its consequences for molecular behavior.

A fundamental step in computational chemistry is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. Using methods like DFT, researchers can calculate the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of 2-benzyloxybenzylamine hydrochloride. This process would reveal the precise spatial relationship between the benzyloxy group, the benzylamine (B48309) moiety, and the hydrochloride salt.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated via DFT) This table is for illustrative purposes only, as specific data is not available.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C-N | ~1.47 Å |

| Bond Angle | C-C-N | ~112° |

| Dihedral Angle | O-C-C-N | Variable (dependent on conformation) |

Most molecules are not rigid structures and can exist in various spatial orientations, or conformations, due to the rotation around single bonds. A conformational analysis of this compound would involve calculating the energy of different rotational isomers to construct an energy landscape. researchgate.net This landscape would identify the most stable conformers (those at energy minima) and the energy barriers to interconversion between them.

Quantum chemical calculations can predict where a molecule is most likely to react. By mapping the molecular electrostatic potential (MEP), regions of positive and negative charge on the molecule's surface can be visualized. For this compound, this would indicate the sites most susceptible to nucleophilic or electrophilic attack, thereby predicting its reactivity and selectivity in various chemical environments.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests that the molecule is more easily excitable and therefore more reactive.

Table 2: Illustrative Frontier Orbital Energies for a Similar Organic Molecule Note: These values are not for this compound and are provided for context.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 eV |

| LUMO | -1.2 eV |

| Energy Gap (ΔE) | 5.3 eV |

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations would model the physical movements of the atoms and molecules of this compound over time. This approach could be used to study solvation effects, revealing how the molecule interacts with solvent molecules like water. Furthermore, in a purely chemical context, MD simulations could model the interaction of the molecule with a surface or another chemical species, providing insights into intermolecular forces and potential binding mechanisms.

In Silico Modeling for Chemical System Design

In silico modeling encompasses a broad range of computational methods used to design and predict the behavior of chemical systems. For instance, if this compound were to be used as a ligand in a catalyst, computational models could be employed to predict the structure of the catalytic complex and its potential reaction pathway. These models can help in the rational design of new catalysts or in understanding the mechanism of existing chemical reactions.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. One-dimensional (1D) techniques like ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively. Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are instrumental in determining the connectivity between atoms within a complex molecule. Furthermore, NMR can be a powerful tool for monitoring the progress of chemical reactions and studying their kinetics by observing the change in signals of reactants and products over time.

For 2-benzyloxybenzylamine hydrochloride, one would anticipate characteristic signals for the aromatic protons of the two benzene (B151609) rings, the benzylic methylene (B1212753) protons, and the amine protons in the ¹H NMR spectrum. The ¹³C NMR spectrum would similarly show distinct signals for each carbon atom in the molecule. However, without experimental data, a precise and verifiable assignment of these signals is not possible.

Mass Spectrometry (MS) for Mechanistic Insight and Product Identification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of a molecule. Tandem Mass Spectrometry (MSn) involves multiple stages of mass analysis, where ions of a specific mass-to-charge ratio are selected and then fragmented to produce smaller ions. The analysis of these fragmentation patterns provides valuable information about the structure of the original molecule and can offer insights into reaction mechanisms. For this compound, characteristic fragmentation pathways would likely involve cleavage of the benzylic C-N bond and the ether linkage.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. These methods are particularly useful for identifying the functional groups present in a compound. For this compound, one would expect to observe characteristic vibrational bands corresponding to N-H stretching and bending of the amine group, C-H stretching of the aromatic and methylene groups, C=C stretching of the aromatic rings, and C-O stretching of the ether linkage. The analysis of these spectra would confirm the presence of these key functional groups.

While the principles of these advanced spectroscopic methodologies are well-established, their specific application to this compound is not documented in the accessible scientific literature. Consequently, the creation of detailed data tables and in-depth research findings as requested is not feasible at this time. Further primary research would be required to generate and publish the spectroscopic data for this compound.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This powerful analytical method provides precise data on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation within the crystal lattice. For a compound such as this compound, this technique would yield a detailed solid-state structural model, crucial for understanding its intermolecular interactions, such as hydrogen bonding involving the hydrochloride moiety and the primary amine.

The conformational analysis derived from crystallographic data is particularly insightful. It reveals the preferred spatial orientation of the molecule's constituent parts. In the case of this compound, key conformational features would include the torsion angles defining the orientation of the benzyloxy group relative to the benzylamine (B48309) core. These conformational preferences are dictated by a delicate balance of intramolecular and intermolecular forces, including steric hindrance and crystal packing effects.

While specific crystallographic data for this compound is not publicly available, the principles of conformational analysis can be illustrated by examining structurally related compounds. For instance, studies on 5-benzylimidazolidin-4-one derivatives have revealed several preferred conformations of the benzyl (B1604629) group in the solid state. ethz.ch These studies demonstrate how the benzyl moiety can adopt different orientations, described by specific torsion angles, to minimize steric interactions within the crystal. These observed conformations, often categorized as staggered or eclipsed, highlight the conformational flexibility inherent in such molecules. An illustrative summary of such conformational findings in related structures is presented in the table below.

| Conformation Type | Description | Observed Torsion Angle Range (Illustrative) |

|---|---|---|

| Staggered A | The phenyl ring of the benzyl group is positioned above the heterocyclic ring. | -60° to -80° |

| Staggered B | The phenyl ring is situated over the iminium π-system. | 160° to 180° |

| Eclipsed C | The benzylic C-C bond has an eclipsing conformation, maximizing the distance from neighboring groups. | -12° to 20° |

This table is illustrative and based on findings for 5-benzylimidazolidin-4-one derivatives, as specific data for this compound is not available in the provided search results. ethz.ch

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Stereochemical Assignment of Derivatives

Should chiral derivatives of 2-benzyloxybenzylamine be synthesized, for instance, by introducing a stereocenter in the benzylamine backbone, chiroptical spectroscopic techniques would be indispensable for the assignment of their absolute configuration. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are two such powerful, non-destructive methods.

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength, focusing on electronic transitions. The resulting ECD spectrum is highly sensitive to the spatial arrangement of atoms around the chromophores. For a chiral derivative of 2-benzyloxybenzylamine, the phenyl rings of the benzyl and benzyloxy groups would act as the primary chromophores. The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of a specific enantiomer, allowing for unambiguous stereochemical assignment when compared with theoretical predictions from quantum chemical calculations. acs.orgnih.gov This technique is particularly useful for determining the absolute configuration of chiral amines. nih.govutexas.edu

Vibrational Circular Dichroism (VCD) , the infrared counterpart to ECD, measures the differential absorption of left and right circularly polarized infrared radiation, probing the vibrational transitions of a chiral molecule. A VCD spectrum provides a rich fingerprint of the entire molecular stereostructure. Its advantage lies in the fact that all vibrational modes of a chiral molecule are potentially VCD-active, offering a wealth of stereochemical information. For a chiral derivative of 2-benzyloxybenzylamine, VCD could distinguish between stereoisomers with high sensitivity, even when differences are remote from the primary chromophores. rsc.orgmdpi.com The comparison of the experimental VCD spectrum with the computed spectrum for a known configuration allows for the confident assignment of the absolute stereochemistry.

The application of these techniques can be conceptualized in the following table, illustrating how two hypothetical enantiomers of a chiral 2-benzyloxybenzylamine derivative would yield distinct chiroptical data.

| Technique | Hypothetical (R)-Enantiomer | Hypothetical (S)-Enantiomer | Information Obtained |

|---|---|---|---|

| ECD | Positive Cotton effect at ~220 nm, Negative at ~270 nm | Negative Cotton effect at ~220 nm, Positive at ~270 nm | Absolute configuration of stereocenters near chromophores |

| VCD | Characteristic pattern of positive and negative bands in the 1000-1500 cm-1 region | Mirror-image pattern of bands in the 1000-1500 cm-1 region | Detailed 3D stereochemical information of the entire molecule |

This table presents a hypothetical scenario to illustrate the principles of ECD and VCD for stereochemical assignment, as no specific chiroptical data for derivatives of this compound were found.

Role As a Key Synthetic Intermediate and Building Block in Complex Chemical Syntheses

Precursor for Dihydrobenzoxazepinone Derivatives

One of the significant applications of 2-benzyloxybenzylamine is in the synthesis of dihydrobenzoxazepinone derivatives. These seven-membered heterocyclic compounds are of interest in medicinal chemistry. A straightforward and efficient protocol for the synthesis of 2,3-dihydrobenzo[f] nih.govrsc.orgoxazepin-3-ones has been developed utilizing an Ugi multicomponent reaction followed by an intramolecular Mitsunobu cyclization. nih.gov In this synthetic route, 2-(benzyloxy)benzylamine, which can be generated in situ from the corresponding azide, acts as the amine component. nih.gov The benzyloxy group is a key feature, as its subsequent deprotection (hydrogenolysis) uncovers a phenolic hydroxyl group necessary for the final cyclization step to form the seven-membered ring. nih.gov

Utilization in Multicomponent Reactions (e.g., Ugi reaction) and Cyclization Strategies (e.g., Mitsunobu cyclization)

The synthesis of dihydrobenzoxazepinones highlights the utility of 2-benzyloxybenzylamine in powerful synthetic strategies like multicomponent reactions (MCRs) and intramolecular cyclizations.

Ugi Multicomponent Reaction:

The Ugi reaction is a one-pot reaction that combines four components—an amine, a carboxylic acid, an isocyanide, and an aldehyde or ketone—to form a di-amide derivative. In the synthesis of dihydrobenzoxazepinones, 2-(benzyloxy)benzylamine serves as the amine component, reacting with glycolic acid, an isocyanide, and various aldehydes. nih.gov This reaction is highly efficient for creating molecular diversity, as different starting materials can be used to generate a library of Ugi adducts. nih.gov The primary amine of 2-benzyloxybenzylamine is crucial for the initial imine formation with the aldehyde, which then undergoes nucleophilic attack by the isocyanide and the carboxylate.

Mitsunobu Cyclization:

Following the Ugi reaction and deprotection of the benzyl (B1604629) ether, the resulting intermediate possesses both a secondary amide and a phenolic hydroxyl group. This structure is perfectly primed for an intramolecular Mitsunobu reaction. The Mitsunobu reaction facilitates the cyclization by activating the primary alcohol (derived from glycolic acid) for nucleophilic attack by the phenoxide, leading to the formation of the 2,3-dihydrobenzo[f] nih.govrsc.orgoxazepin-3-one ring system. nih.gov This two-step sequence of an Ugi reaction followed by a Mitsunobu cyclization is an elegant example of diversity-oriented synthesis. nih.gov

| Reaction Stage | Key Reactants | Role of 2-Benzyloxybenzylamine Derivative | Intermediate/Product |

| Ugi Reaction | Aldehyde, Isocyanide, Glycolic Acid | Amine Component | Ugi Adduct (di-amide) |

| Deprotection | Hydrogenolysis | Source of Phenolic Nucleophile | Phenolic Ugi Adduct |

| Mitsunobu Cyclization | Triphenylphosphine (B44618), Azodicarboxylate | Provides Nucleophilic Phenol (B47542) | 2,3-Dihydrobenzo[f] nih.govrsc.orgoxazepin-3-one |

Formation of Guanidinium (B1211019) Compounds and Related Chemical Architectures

The primary amine group of 2-benzyloxybenzylamine hydrochloride makes it a suitable precursor for the synthesis of guanidinium compounds. The guanidinium group is a common feature in biologically active molecules and plays a significant role in molecular recognition and catalysis. The synthesis of guanidines from primary amines can be achieved through various guanylating agents.

Building Block for Polymer Synthesis (e.g., cationic nanomaterials, supramolecular polymers)

While direct examples of this compound in polymer synthesis are not prevalent in the literature, its structural motifs are relevant to the construction of functional polymers. Benzylamine (B48309) derivatives are used to introduce cationic charges and aromatic groups into polymer structures, which is particularly useful for creating cationic nanomaterials and supramolecular polymers.

For instance, a structurally related compound, 2-methoxy-6-[(4-vinyl)benzyloxy]benzylamine hydrochloride, has been synthesized and used as a monomer. clockss.org This highlights the potential of benzyloxybenzylamine derivatives to be functionalized with polymerizable groups (like a vinyl group) to create monomers for radical polymerization. The resulting polymers would possess pendant benzylamine hydrochloride groups, imparting a positive charge and making them cationic polymers. Such polymers are investigated for various applications, including as antimicrobial agents and for gene delivery, due to their ability to interact with negatively charged biological membranes.

The benzyl and benzyloxy groups can also participate in non-covalent interactions, such as π-π stacking, which are fundamental to the formation of supramolecular polymers. These polymers are formed through reversible interactions between monomer units, leading to materials with dynamic and responsive properties.

Development of Novel Organic Scaffolds and Heterocyclic Systems for Chemical Research

Beyond the dihydrobenzoxazepinones mentioned earlier, this compound is a versatile building block for a variety of other organic scaffolds and heterocyclic systems. The presence of the primary amine and the masked phenol allows for a range of chemical transformations.

The amine group can be used to construct various nitrogen-containing heterocycles. For example, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of imidazoles, pyrazines, or other heterocyclic rings. Furthermore, the amine can be transformed into other functional groups, such as amides, sulfonamides, or imines, which can then be used in subsequent cyclization or cross-coupling reactions to build more complex molecular architectures.

The ortho-benzyloxy group not only serves as a protected phenol but also influences the reactivity and conformation of the molecule. Its presence can direct metallation reactions to the adjacent aromatic position, allowing for further functionalization of the aromatic ring. After deprotection, the resulting phenol can participate in ether or ester linkages, or be used in reactions such as the Mannich reaction or Claisen rearrangement to generate further structural diversity. The combination of these reactive sites makes 2-benzyloxybenzylamine a valuable starting material for creating libraries of novel compounds for screening in drug discovery and materials science.

Supramolecular Chemistry and Self Assembly Involving 2 Benzyloxybenzylamine Hydrochloride

Design and Synthesis of Supramolecular Assemblies Utilizing 2-Benzyloxybenzylamine Hydrochloride as a Component

While direct studies detailing the use of this compound in supramolecular assemblies are not prevalent in the current literature, the broader class of benzylamine (B48309) derivatives has been successfully employed in the construction of such systems. These examples provide a strong foundation for postulating the potential role of this compound as a building block in supramolecular chemistry.

Benzylamine and its derivatives are known to form supramolecular adducts with various organic acids, leading to crystalline solids. researchgate.net The primary driving force for the assembly of these structures is the formation of strong hydrogen bonds between the protonated aminium group of benzylamine and the carboxylate groups of the acids. researchgate.net This, combined with other non-covalent interactions, directs the formation of one-, two-, or three-dimensional networks. researchgate.net For instance, the supramolecular assembly of benzylamine with thiacalix researchgate.netarene demonstrates the formation of a host-guest complex stabilized by extensive hydrogen bonding between the host and guest molecules. nii.ac.jp

Based on these precedents, this compound could be envisioned as a key component in the design of new supramolecular structures. The protonated primary amine is a strong hydrogen bond donor, capable of interacting with various acceptors such as carboxylates, phosphates, or the carbonyl groups of larger macrocyclic hosts. The presence of two aromatic rings, one from the benzyl (B1604629) group and one from the benzyloxy substituent, introduces the possibility of π-π stacking interactions, which can further stabilize the resulting assemblies. The flexible nature of the molecule allows it to adopt various conformations to maximize these non-covalent interactions within a crystal lattice or a larger assembly.

The synthesis of such assemblies would typically involve co-crystallization of this compound with a complementary binding partner from a suitable solvent or solvent system. The choice of solvent can play a crucial role in directing the self-assembly process by mediating the strength of the non-covalent interactions.

Table 1: Potential Supramolecular Synthons with this compound

| Supramolecular Synthon | Interacting Groups on this compound | Complementary Functional Group |

| Charge-Assisted Hydrogen Bond | Primary Aminium (-NH3+) | Carboxylate (-COO-), Sulfonate (-SO3-), Phosphate (-PO4^2-) |

| Hydrogen Bond | Primary Aminium (-NH3+) | Carbonyl (C=O), Ether (-O-), Hydroxyl (-OH) |

| π-π Stacking | Benzyl and Phenyl Rings | Aromatic Rings (e.g., in polycyclic aromatic hydrocarbons or other aromatic guests) |

| Cation-π Interaction | Primary Aminium (-NH3+) | Electron-rich Aromatic Rings |

Investigations of Non-Covalent Interactions (e.g., hydrogen bonding, electrostatic interactions) within Derived Supramolecular Systems

The stability and structure of supramolecular systems derived from this compound would be governed by a concert of non-covalent interactions. A detailed investigation of these forces is crucial for understanding and predicting the self-assembly behavior of this compound.

Hydrogen Bonding: The primary and most influential non-covalent interaction involving this compound is hydrogen bonding. The protonated primary aminium group (-NH3+) is an excellent hydrogen bond donor and can form strong, charge-assisted hydrogen bonds with suitable acceptors. In the solid state, these interactions are often the primary drivers of the crystal packing, leading to the formation of well-defined one-, two-, or three-dimensional networks. researchgate.net The crystal structures of salts formed between benzylamine and various organic acids reveal extensive hydrogen bonding networks. researchgate.net

The interplay of these various non-covalent forces would dictate the final three-dimensional structure of any supramolecular assembly incorporating this compound. Computational methods, such as Density Functional Theory (DFT), can be employed to model and quantify the strength of these interactions. rsc.org

Formation of Host-Guest Systems and Molecular Recognition Studies in Purely Chemical Contexts

Host-guest chemistry, a central tenet of supramolecular chemistry, involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule. The structural features of this compound make it an interesting candidate for study as a guest molecule in various host-guest systems.

The positively charged aminium group and the hydrophobic benzyl and benzyloxy moieties suggest that it could bind to a variety of macrocyclic hosts. For example, crown ethers, which are known to bind cationic species, could potentially encapsulate the aminium group of 2-benzyloxybenzylamine. The binding would be driven by a combination of ion-dipole interactions between the cation and the oxygen atoms of the crown ether, as well as hydrogen bonding.

Cyclodextrins, with their hydrophobic inner cavity and hydrophilic exterior, are another class of hosts that could potentially form inclusion complexes with this compound. The aromatic portions of the guest molecule could be encapsulated within the cyclodextrin (B1172386) cavity, driven by hydrophobic interactions. Similar host-guest complex formation has been observed for other triphenylamine (B166846) derivatives with β-cyclodextrin. researchgate.net

Calixarenes and cucurbiturils represent other families of macrocyclic hosts that could form stable complexes with this compound, driven by a combination of hydrophobic, electrostatic, and hydrogen bonding interactions. nii.ac.jp

Molecular recognition studies in these purely chemical contexts would involve determining the binding affinity (association constant) and the stoichiometry of the host-guest complex. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, UV-Vis spectroscopy, and fluorescence spectroscopy are commonly used to probe these interactions and elucidate the geometry of the resulting complex.

Table 2: Potential Host-Guest Systems Involving this compound as a Guest

| Host Molecule | Potential Binding Site on Guest | Primary Driving Forces |

| Crown Ethers | Primary Aminium (-NH3+) | Ion-Dipole Interactions, Hydrogen Bonding |

| Cyclodextrins | Benzyl and/or Benzyloxy Groups | Hydrophobic Interactions |

| Calixarenes | Aromatic Rings, Aminium Group | Hydrophobic Interactions, Cation-π Interactions, Hydrogen Bonding |

| Cucurbiturils | Aromatic Rings, Aminium Group | Hydrophobic Interactions, Ion-Dipole Interactions |

Application in Dynamic Combinatorial Chemistry for System Discovery

Dynamic combinatorial chemistry (DCC) is a powerful strategy for the discovery of new molecules with desired properties, such as high-affinity ligands for a biological target or novel self-assembling structures. researchgate.net This approach utilizes reversible reactions to generate a library of interconverting molecules, and the composition of this library can be influenced by the addition of a template.

The primary amine functionality of 2-benzyloxybenzylamine makes it a suitable building block for the construction of dynamic combinatorial libraries (DCLs) based on reversible imine formation. In the presence of an aldehyde and an acid catalyst, amines can reversibly form imines. If a bifunctional aldehyde is used, a library of macrocycles and oligomers can be generated.

The introduction of a template, such as a metal ion or a larger guest molecule, could potentially shift the equilibrium of the DCL to favor the formation of a specific library member that binds strongly to the template. This templating effect allows for the discovery of new host molecules for a particular guest or new ligands for a specific target. While there are no specific reports on the use of this compound in DCC, the general principle of using amine building blocks is well-established. nih.gov

The benzyloxy group of 2-benzyloxybenzylamine could also play a role in directing the assembly of the DCL, potentially through secondary interactions with other building blocks or the template. The hydrochloride form would need to be neutralized to the free amine for participation in imine formation.

The analysis of the resulting DCL is typically performed using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify the amplified library members. This approach could lead to the discovery of novel receptors and self-assembling systems based on the 2-benzyloxybenzylamine scaffold.

Catalytic and Advanced Chemical Applications in Academic Research

Studies on its Potential as a Ligand or Organocatalyst in Organic Transformations

There is no readily available scientific literature that specifically investigates the use of 2-benzyloxybenzylamine hydrochloride as a ligand or an organocatalyst in organic transformations. The primary amine group in its structure could theoretically be utilized to form Schiff bases or other coordination complexes with metals for catalytic applications. However, no published studies appear to have explored this potential.

Role in the Creation of Specialty Chemicals and Advanced Materials (focusing on chemical structure and synthetic routes)

There are no specific examples in the available literature of this compound being used as a precursor or building block for the synthesis of specialty chemicals or advanced materials. While its chemical structure could theoretically be modified to create polymers or other functional materials, no synthetic routes or characterization of such materials have been reported.

Development of Analytical Reagents or Probes based on its Structure (focus on chemical principles)

No studies have been identified that describe the development of analytical reagents or probes based on the structure of this compound. The development of chemical sensors is an active area of research, but there is no indication that this specific compound has been utilized for such purposes. The chemical principles for creating such probes would involve modifying the molecule to incorporate a signaling unit (e.g., a fluorophore) that responds to the presence of a specific analyte through interaction with the amine or ether functionalities. However, no such applications have been documented for this compound.

Future Directions and Emerging Research Avenues for 2 Benzyloxybenzylamine Hydrochloride in Academic Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research

The incorporation of 2-benzyloxybenzylamine hydrochloride into automated flow chemistry systems is a promising avenue for accelerating high-throughput research. researchgate.netbohrium.com Flow chemistry, which involves the continuous pumping of reagents through reactors, offers superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch methods. nih.govresearchgate.net These advantages are particularly beneficial for constructing libraries of derivatives based on the 2-benzyloxybenzylamine scaffold for applications in drug discovery and materials science.

Automated platforms can systematically vary reaction conditions, allowing for rapid optimization of synthetic protocols. beilstein-journals.org For instance, a solution of this compound could be passed through different heated reactors containing various acylating or sulfonylating agents to quickly generate a diverse set of amide and sulfonamide derivatives. The integration of in-line analysis techniques, such as HPLC or mass spectrometry, would provide real-time data on reaction progress and product purity, further streamlining the discovery process. researchgate.net This high-throughput approach enables the efficient exploration of chemical space around the 2-benzyloxybenzylamine core. researchgate.netbohrium.com

| Feature | Conventional Batch Synthesis | Automated Flow Synthesis |

| Reaction Scale | Milligram to gram | Microgram to kilogram |

| Reaction Time | Hours to days | Seconds to minutes |

| Process Control | Manual, less precise | Automated, highly precise |

| Data Generation | Low throughput | High throughput |

| Safety | Higher risk with exothermic reactions | Enhanced safety due to small volumes |

Exploration of Novel Reactivity under Non-Conventional Conditions (e.g., photochemistry, electrochemistry)

Investigating the reactivity of this compound under non-conventional conditions like photochemistry and electrochemistry opens doors to novel synthetic transformations. nih.govresearchgate.net These methods utilize light or electricity to drive reactions, often providing unique selectivity and milder conditions compared to traditional thermal approaches.

Photochemistry: The benzyl (B1604629) and benzylamine (B48309) functionalities in this compound are amenable to photochemical manipulation. Visible-light photoredox catalysis, a rapidly growing field in organic synthesis, could be employed to generate reactive radical intermediates from the amine or the benzyl group. sigmaaldrich.com For example, single-electron oxidation of the amine could lead to the formation of an α-amino radical, which can participate in various carbon-carbon or carbon-heteroatom bond-forming reactions. nih.gov Additionally, photochemical methods could be explored for the selective cleavage of the benzyl ether protecting group under neutral conditions, which would be advantageous for sensitive substrates. fu-berlin.de

Electrochemistry: Electrochemical synthesis offers a green and efficient alternative to traditional redox chemistry by avoiding the use of stoichiometric chemical oxidants or reductants. rsc.orgmdpi.com The benzylamine moiety can be electrochemically oxidized to form imine intermediates, which can then be used in subsequent coupling reactions. mdpi.comresearchgate.net Recent studies have shown the successful electrochemical synthesis of various nitrogen-containing heterocycles, like imidazoles, starting from benzylamines. mdpi.comresearchgate.net This approach could be applied to this compound to access novel and complex molecular architectures. The selective oxidative cleavage of the benzyl C-N bond under metal-free electrochemical conditions has also been demonstrated, providing a pathway to aldehydes. mdpi.com

| Technique | Potential Transformation | Key Advantages |

| Photoredox Catalysis | C-H functionalization, cross-coupling reactions | Mild conditions, high functional group tolerance |

| Photochemical Deprotection | Selective cleavage of the benzyl ether | Avoids harsh reagents |

| Electrosynthesis | Oxidative coupling, heterocyclic synthesis | Reagent-free, precise control of redox potential |

Advanced Method Development in Analytical and Synthetic Chemistry Utilizing its Structure

The unique structural features of this compound make it a valuable molecule for the development of advanced methods in both analytical and synthetic chemistry.

In analytical chemistry , this compound can serve as a standard for developing and validating new analytical techniques. For instance, in Nuclear Magnetic Resonance (NMR) spectroscopy, its distinct signals can be used to calibrate instruments and test new pulse sequences. The presence of both a primary amine and a benzyl ether allows for the study of different derivatization strategies for gas or liquid chromatography, aiding in the development of new separation protocols.

In synthetic chemistry , this compound is a versatile building block. klinger-lab.dersc.orgenamine.net The primary amine offers a reactive handle for a wide range of transformations, including reductive amination, acylation, and sulfonylation, to build more complex molecules. nih.govorganic-chemistry.orgnih.govhw.ac.uk The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, which can be selectively removed under various conditions, such as hydrogenolysis or oxidative cleavage, to allow for further functionalization. acs.orgresearchgate.netorganic-chemistry.org This orthogonal reactivity is highly valuable in multi-step synthesis, enabling the construction of complex targets in a controlled and predictable manner.

Interdisciplinary Research Potential beyond Traditional Organic Synthesis (e.g., in advanced spectroscopic method development, theoretical algorithm validation)

The application of this compound extends beyond its role as a synthetic intermediate, showing potential in interdisciplinary research areas such as spectroscopy and computational chemistry.

Advanced Spectroscopic Method Development: In NMR spectroscopy, the molecule's flexibility and the presence of multiple aromatic and aliphatic protons make it an excellent model for studying conformational dynamics. auremn.org.brnih.gov Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to probe the spatial relationships between different parts of the molecule, providing insights into its preferred conformations in solution. researchgate.net Hyperpolarization techniques could also be applied to enhance the NMR signals of this molecule and its derivatives, allowing for more sensitive detection and analysis. rsc.org

Theoretical Algorithm Validation: The conformational flexibility of this compound presents a suitable challenge for testing and refining computational chemistry algorithms. uba.ar Predicting the lowest energy conformation of such a flexible molecule is a non-trivial task for theoretical models. uba.ar By comparing the computationally predicted structures and properties (like NMR chemical shifts) with experimental data, researchers can benchmark the accuracy of different computational methods and force fields. nih.govrsc.org This process is crucial for developing more reliable predictive tools for molecular design and property prediction in chemistry and materials science. arxiv.orgarxiv.org

| Research Area | Application of this compound |

| NMR Spectroscopy | Conformational analysis, testing new pulse sequences. auremn.org.brresearchgate.netresearchgate.net |

| Computational Chemistry | Benchmarking force fields, validating conformational search algorithms. uba.arnih.gov |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-benzyloxybenzylamine hydrochloride, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, benzylamine derivatives can react with chloroethyl ethers under alkaline conditions (e.g., sodium hydroxide in ethanol) to form the target compound . Purification involves recrystallization using ethanol/water mixtures or diethyl ether to remove unreacted precursors. Column chromatography (silica gel, eluent: chloroform/methanol) may further enhance purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm the benzyloxy group (δ 4.5–5.0 ppm for –O–CH2–Ph) and amine protons (broad signal near δ 1.5–2.5 ppm) .

- FTIR : Detect N–H stretching (~3300 cm⁻¹) and C–O–C vibrations (~1250 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Validate molecular weight (187.67 g/mol) via [M+H]+ peaks .

- Elemental Analysis : Ensure stoichiometric consistency (e.g., C: 57.60%, H: 7.53%, N: 7.47%) .

Q. What are the recommended storage conditions to maintain the compound’s stability?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis of the benzyloxy group or amine oxidation. Desiccants (e.g., silica gel) should be used to avoid moisture absorption .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .

- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate substitution reactions .

- Temperature Control : Maintain 50–60°C to balance reaction rate and byproduct minimization .

- Scalability : Pilot studies show >80% yield at 100 g scale with reflux conditions (12 hours) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in enzyme inhibition studies (e.g., IC50 variability) often arise from assay conditions. Standardize protocols:

- Use identical buffer systems (e.g., PBS pH 7.4).

- Validate target specificity via knockout cell lines or competitive binding assays .

- Compare results with structurally similar controls (e.g., 4-fluorophenoxy analogues) to isolate substituent effects .

Q. How does the benzyloxy group influence the compound’s pharmacokinetic properties?

- Methodological Answer : The benzyloxy moiety enhances lipophilicity (logP ≈ 2.1), improving membrane permeability but reducing aqueous solubility. Mitigate this via:

- Prodrug Design : Introduce phosphate esters for targeted release .

- Co-solvents : Use cyclodextrins or PEG-400 in in vivo studies to enhance bioavailability .

Q. What advanced analytical methods quantify trace impurities in this compound?

- Methodological Answer :

- HPLC-UV/FLD : Utilize C18 columns (mobile phase: acetonitrile/0.1% TFA) with detection at 254 nm. Calibration curves (R² > 0.99) ensure sensitivity to 0.1% impurities .

- GC-MS : Identify volatile degradation products (e.g., benzaldehyde) using headspace sampling .

Critical Considerations for Researchers

- Safety : Follow OSHA guidelines for handling amines and chlorides (e.g., PPE: nitrile gloves, goggles) .

- Ethical Compliance : Use only for in vitro studies; no FDA approval exists for human trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.